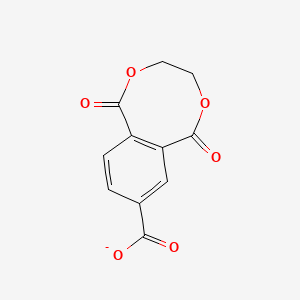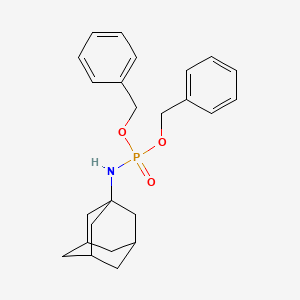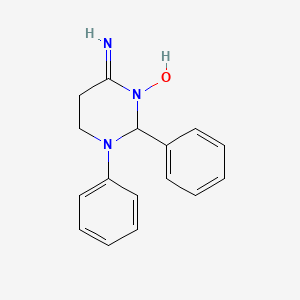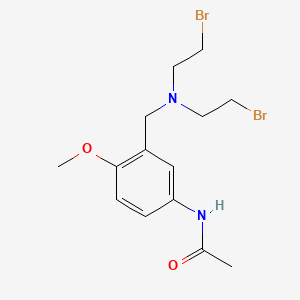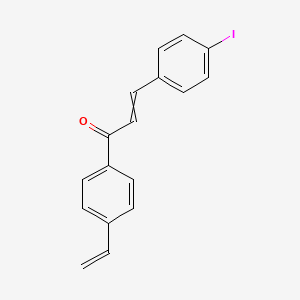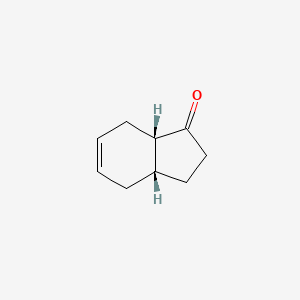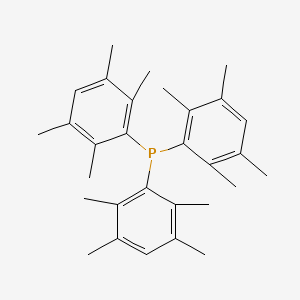
Tris(2,3,5,6-tetramethylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,3,5,6-tetramethylphenyl)phosphane: is a tertiary phosphine compound with the molecular formula C30H39P and a molecular weight of 430.6044 g/mol . This compound is characterized by the presence of three 2,3,5,6-tetramethylphenyl groups attached to a central phosphorus atom. It is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2,3,5,6-tetramethylphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general procedure involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as vacuum distillation and recrystallization , is common in industrial settings to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,3,5,6-tetramethylphenyl)phosphane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. It acts as a strong nucleophile and can participate in Lewis base catalysis .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions typically involve the use of reducing agents like or .
Substitution: Substitution reactions often occur in the presence of or .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides , while substitution reactions can yield various phosphonium salts .
Aplicaciones Científicas De Investigación
Tris(2,3,5,6-tetramethylphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the synthesis of and for biological studies.
Medicine: this compound is employed in the development of and .
Mecanismo De Acción
The mechanism of action of tris(2,3,5,6-tetramethylphenyl)phosphane involves its role as a nucleophilic catalyst . It participates in reactions by donating a pair of electrons to an electron-deficient multiple bond, forming a zwitterionic intermediate. This intermediate then undergoes further transformations to yield the final product . The compound’s molecular targets and pathways are primarily related to its ability to act as a Lewis base and facilitate various chemical reactions.
Comparación Con Compuestos Similares
Tris(2,3,5,6-tetramethylphenyl)phosphane can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong nucleophilic properties and use in Mukaiyama aldol reactions .
Tris(3,5-dimethylphenyl)phosphine: Used in kinetic resolution of donor-functionalized secondary alcohols.
Tris(2-fluorophenyl)phosphane: Employed in various organic synthesis reactions.
The uniqueness of this compound lies in its specific tetramethylphenyl groups , which provide distinct steric and electronic properties, making it highly effective in certain catalytic applications.
Propiedades
Número CAS |
54947-97-6 |
|---|---|
Fórmula molecular |
C30H39P |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
tris(2,3,5,6-tetramethylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-16-13-17(2)23(8)28(22(16)7)31(29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
Clave InChI |
FEOCQNSBRIAPIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)P(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
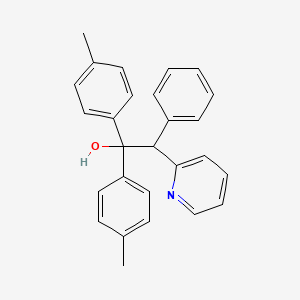
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

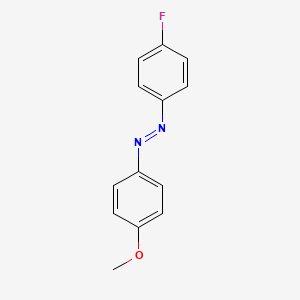
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
